4-(4-{[(6-Ethyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-2-(propan-2-yl)pyrimidine
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Overview
Description
4-(4-{[(6-Ethyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-2-(propan-2-yl)pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with various functional groups, including an ethyl group, a fluorine atom, and a piperidine moiety. The unique structure of this compound makes it a valuable candidate for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{[(6-Ethyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-2-(propan-2-yl)pyrimidine involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route involves the reaction of 4-ethyl-5-fluoro-6-hydroxypyrimidine with appropriate reagents to introduce the piperidine and isopropyl groups. The reaction conditions typically involve the use of solvents such as chloroform or methanol, and the reactions are carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(4-{[(6-Ethyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-2-(propan-2-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
4-(4-{[(6-Ethyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-2-(propan-2-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antifungal and antimicrobial properties.
Mechanism of Action
The mechanism of action of 4-(4-{[(6-Ethyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-2-(propan-2-yl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-ethyl-5-fluoropyrimidine: A pyrimidine derivative used as a building block in the preparation of bio-active compounds.
4-Ethyl-5-fluoro-6-hydroxypyrimidine: Another pyrimidine derivative with similar structural features.
Uniqueness
4-(4-{[(6-Ethyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-2-(propan-2-yl)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents .
Properties
Molecular Formula |
C19H26FN5O |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
4-ethyl-5-fluoro-6-[[1-(2-propan-2-ylpyrimidin-4-yl)piperidin-4-yl]methoxy]pyrimidine |
InChI |
InChI=1S/C19H26FN5O/c1-4-15-17(20)19(23-12-22-15)26-11-14-6-9-25(10-7-14)16-5-8-21-18(24-16)13(2)3/h5,8,12-14H,4,6-7,9-11H2,1-3H3 |
InChI Key |
SAJSJMXXKMFCPT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=N1)OCC2CCN(CC2)C3=NC(=NC=C3)C(C)C)F |
Origin of Product |
United States |
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